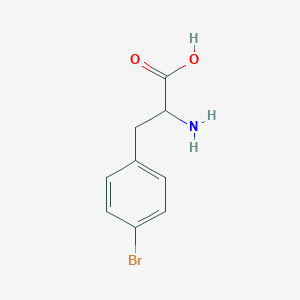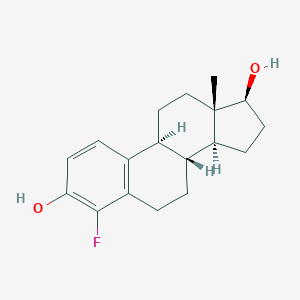
4-Fluoroestradiol
Vue d'ensemble
Description
4-Fluoroestradiol (4-FE2) is a synthetic estrogen and a derivative of estradiol . It is specifically the 4-fluoro analogue of estradiol .
Synthesis Analysis
The synthesis of 4-Fluoroestradiol involves a two-step-one-pot strategy using a fully automated synthesis sequence . The cyclic sulfate precursor MMSE is radiolabeled via a nucleophilic 18 F-fluorination with TBA [ 18 F]F, followed by a hydrolysis step with 20% 1 N H 2 SO 4 /CH 3 CN . The radiolabeled mixture is then purified by semi-preparative reversed-phase (RP) high performance liquid chromatography (HPLC) with a C18 column followed by solid-phase extraction (SPE) with a C18 Plus Sep-Pak cartridge trap/release formulation to give [ 18 F]FES .Molecular Structure Analysis
The molecular structure of 4-Fluoroestradiol is similar to that of estradiol, with the addition of a fluorine atom . This modification allows it to be used in PET imaging .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Fluoroestradiol include nucleophilic 18 F-fluorination and hydrolysis . Additionally, Cu (I)-catalyzed biorthogonal reactions between alkynes and azides have been applied to the indirect radiofluorination of an estradiol derivative .Physical And Chemical Properties Analysis
4-Fluoroestradiol has a molar mass of 290.378 g·mol −1 . It is a lipophilic, steroid-based compound .Applications De Recherche Scientifique
Biodistribution and Dosimetry : 4-Fluoro-11β-methoxy-16α-18F-fluoroestradiol (4FMFES) has been developed as a radiolabeled estradiol analog for PET imaging of estrogen receptors (ERs). It shows improved target-to-background ratios compared to 16α-18F-fluoroestradiol (FES) and is considered safe for use in humans, with an effective dose within acceptable limits. This compound has significant, potentially ER-mediated uterus uptake in both pre- and postmenopausal subjects (Beauregard et al., 2008).
Carcinogenesis and Metabolism : The metabolic pathway of 4-fluoroestradiol leading to catechol metabolites is thought to be a mechanism in estrogen-induced carcinogenesis. The rate of metabolic conversion and subsequent methylation of these catechols varies between 2- and 4-fluoroestradiol, influencing their carcinogenic activity (Ashburn et al., 1993).
Receptor Imaging and Breast Cancer : 4-Fluoro-11β-methoxy-16α-[18F]difluoroestradiol (4F-M[18F]FES) shows potential for improved PET imaging of estrogen receptor densities in breast cancer patients. The automated synthesis procedure for this compound facilitates its use in clinical trials (Ahmed et al., 2007).
Breast Cancer PET Imaging : In a phase II clinical trial, 18F-4FMFES PET imaging demonstrated lower nonspecific signal and better tumor contrast than 18F-FES PET in estrogen receptor-positive breast cancer patients. This results in improved diagnostic confidence and lower false-negative diagnoses (Paquette et al., 2017).
Estrogen Receptor Expression Imaging : The PET compound 18F-fluoroestradiol (18F-FES) is used for imaging estrogen receptor (ER) expression in vivo, with uptake correlating with ER expression measured by immunohistochemistry. This imaging may aid in assessing ER status, especially in patients with multiple tumors or tumors that are difficult to biopsy (Peterson et al., 2008).
Safety And Hazards
Orientations Futures
Currently, 4-Fluoroestradiol is approved for clinical use in France and the USA in patients with recurrent or metastatic ER-positive breast cancer . Numerous clinical trials are currently underway investigating expanded uses for 18F-FES in breast cancer patients as well as other patient populations . As a non-invasive in vivo marker of a biologically relevant structure, and a drug target, 18F-FES has advanced precision medicine, with potential for an even greater impact in the coming years .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXMXJXAUMHQR-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940297 | |
| Record name | 4-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroestradiol | |
CAS RN |
1881-37-4 | |
| Record name | (17β)-4-Fluoroestra-1,3,5(10)-triene-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



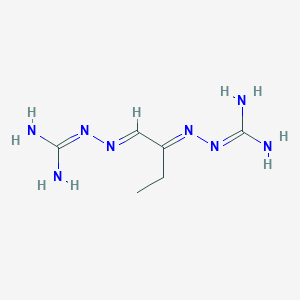
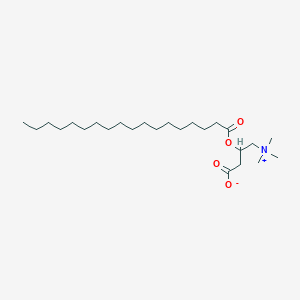
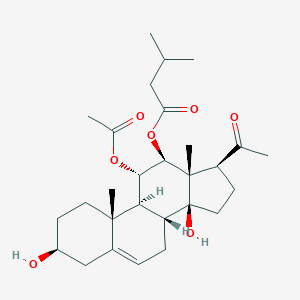
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
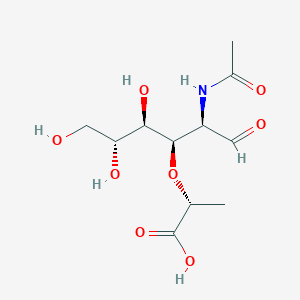
![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)
![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

